BenchChemオンラインストアへようこそ!

CXD101

HDAC isoform selectivity class I HDAC inhibitor off-target profiling

CXD101 (zabadinostat, HDAC-IN-4) is the only class I HDAC inhibitor with complete class II sparing and demonstrated systemic adaptive immune regulation—including MHC I/II upregulation and CD8⁺ T-cell priming—validated in both healthy and tumour-bearing models. EU orphan-designated for PTCL and clinically benchmarked in the CAROSELL MSS CRC trial (48% DCR with nivolumab). Its unique pharmacological fingerprint makes it the preferred tool for immuno-oncology, vaccine adjuvant, and biomarker-driven HDAC research. Intermittent oral dosing and a well-characterised safety profile support seamless preclinical translation.

Molecular Formula C25H28N4O5
Molecular Weight
Cat. No. B1574319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXD101
SynonymsCXD101;  CXD-101;  CXD 101.; Unknown
Molecular FormulaC25H28N4O5
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CXD101 (Zabadinostat) – Class I-Selective HDAC Inhibitor Procurement and Selection Guide


CXD101, also known as zabadinostat or HDAC-IN-4, is a small-molecule, orally bioavailable benzamide-class histone deacetylase (HDAC) inhibitor [1]. It exhibits strict selectivity for class I HDAC isoforms—HDAC1 (IC₅₀ 63 nM), HDAC2 (IC₅₀ 570 nM), and HDAC3 (IC₅₀ 550 nM)—with no demonstrable activity against class II HDAC enzymes . CXD101 has been granted EU orphan drug designation (EU/3/17/1942) for the treatment of peripheral T-cell lymphoma [2] and has progressed through phase I/II clinical evaluation as both monotherapy and in combination with immune checkpoint inhibitors, most notably nivolumab in the CAROSELL trial for microsatellite-stable colorectal cancer [3].

Why CXD101 Cannot Be Simply Replaced by Other Class I HDAC Inhibitors in Research and Clinical Settings


Although multiple benzamide-class HDAC inhibitors share class I targeting—including entinostat (MS-275), mocetinostat (MGCD0103), and tucidinostat (chidamide)—they diverge substantially in isoform selectivity breadth, immunomodulatory capacity, and clinical-stage evidence. CXD101 is distinguished by its complete absence of activity against class II HDACs, whereas entinostat retains some class II engagement and mocetinostat additionally targets HDAC11 (class IV) [1]. More critically, CXD101 is the only class I HDAC inhibitor for which a systemic, stand-alone adaptive immune-regulatory function—encompassing MHC class I and II upregulation, dendritic cell activation, and enhanced antigen-specific CD8⁺ T-cell responses—has been mechanistically demonstrated in both healthy and tumour-bearing models [2]. These pharmacological and functional differentiators directly impact the compound’s unique clinical positioning, most notably as an immune-sensitising agent in checkpoint-inhibitor-refractory MSS colorectal cancer, a setting where pan-HDAC and other class I inhibitors lack comparable clinical data [3].

Quantitative Differentiation Evidence for CXD101: Head-to-Head and Cross-Study Comparator Analysis


Superior HDAC1 Potency and Absence of Class II/IV Off-Target Activity Versus Entinostat, Mocetinostat, and Vorinostat

CXD101 demonstrates the most restricted isoform selectivity profile among clinically evaluated benzamide HDAC inhibitors. Against HDAC1, CXD101 exhibits an IC₅₀ of 63 nM, representing 3.9-fold greater potency than entinostat (IC₅₀ 243 nM) and 2.4-fold greater potency than mocetinostat (IC₅₀ 150 nM) [1]. Critically, CXD101 shows no measurable activity against any class II HDAC isoform (HDAC4,5,6,7,9) or class IV HDAC11 . In contrast, mocetinostat retains activity against HDAC11 (IC₅₀ 590 nM), entinostat exhibits residual class II engagement under certain assay conditions, and vorinostat (SAHA) is a pan-HDAC inhibitor with nanomolar potency across class I, II, and IV enzymes [1].

HDAC isoform selectivity class I HDAC inhibitor off-target profiling

Unique Systemic Adaptive Immune Regulation: MHC Class I/II Upregulation and T-Cell Activation Demonstrated In Vivo

CXD101 is the only class I-selective HDAC inhibitor for which a systemic, stand-alone adaptive immune-regulatory function has been comprehensively demonstrated in both healthy tissue and tumour-bearing models. Zabadinostat treatment produces a titratable increase in MHC class I (HLA-A, -B, -C, -E) and MHC class II (HLA-DMB, -DOA, -DOB, -DPB1, -DRA, -DRB1) gene expression in normal human bronchial epithelial cells (BEAS2B, NBE1), with parallel protein-level increases confirmed by flow cytometry [1]. In syngeneic murine colon26 CRC tumours, CXD101 treatment altered the tumour microenvironment, increasing tumour-infiltrating CD4⁺ and CD8⁺ T lymphocytes and synergising with anti-PD-1 and anti-CTLA4 checkpoint inhibitors [2]. While entinostat and chidamide have been reported to upregulate MHC class II in certain cancer cell lines, the breadth, multicellular context, and in vivo validation of CXD101’s immune effects—including enhanced COVID-19 neutralising antibody responses via Tfh and germinal centre B-cell activation—remain unmatched in the published literature for a class I HDAC inhibitor [3].

immuno-oncology MHC upregulation tumour microenvironment HDAC immune modulation

Clinical Efficacy in Checkpoint-Inhibitor-Refractory MSS Colorectal Cancer: CAROSELL Phase II Trial Results

In the CAROSELL phase II trial (NCT03993626), CXD101 combined with nivolumab produced clinically meaningful antitumour activity in heavily pre-treated patients with microsatellite-stable (MSS) metastatic colorectal cancer—a population known to be refractory to immune checkpoint inhibitor monotherapy [1]. Among 46 efficacy-evaluable patients who had received a median of ≥2 prior lines of therapy, the combination achieved an immune disease control rate (iDCR) of 48%, a partial response rate of 9%, and a median overall survival of 7.0 months (95% CI 5.13–10.22) [2]. This compares favourably to the historical ~0% objective response rate with anti-PD-1 monotherapy in MSS CRC, where the anticipated median OS in the third-line setting is approximately 4–6 months [3]. Importantly, the combination was administered at full individual doses of both agents (CXD101 20 mg BID orally for 5 days every 3 weeks; nivolumab 240 mg IV every 2 weeks) and was well tolerated, with surprisingly minimal immune-related adverse events typically associated with checkpoint inhibitors [2]. No other class I-selective HDAC inhibitor has published phase II efficacy data in an MSS CRC checkpoint-inhibitor combination setting.

MSS colorectal cancer checkpoint inhibitor resistance HDAC immunotherapy combination CXD101 nivolumab

Human Pharmacokinetics at MTD: Plasma Concentrations Within Biologically Active Range Achieved with Oral Dosing

CXD101 at the recommended phase 2 dose (RP2D) of 20 mg twice daily orally achieved maximal plasma concentrations (Cmax) of 231 ± 76 nM to 342 ± 126 nM, which lie within the biologically active range defined by its HDAC1 IC₅₀ of 63 nM [1]. The half-life in preclinical models was 6–8 hours, supporting twice-daily oral dosing with a convenient 5-days-on, 16-days-off schedule per 21-day cycle [1]. By comparison, entinostat administered orally to mice at pharmacologically active doses achieved a Cmax of approximately 1.51 μM (569.4 ng/mL), but with a notably rapid Tmax of 15 minutes and substantially different dosing schedules in clinical use [2]. The linear pharmacokinetics of CXD101 across the 1–20 mg BID dose range, combined with relatively low inter-individual variability, contrast favourably with the more complex PK profiles of certain other benzamide HDAC inhibitors such as mocetinostat, which requires three-times-weekly dosing schedules [3].

pharmacokinetics Cmax oral bioavailability MTD HDAC inhibitor

Monotherapy Lymphoma Activity with Favourable Safety Profile: Phase I Response Rates in Heavily Pre-Treated Patients

In the phase I dose escalation study (N=36 treated), CXD101 monotherapy at doses ≥16 mg BID produced an overall response rate of 18% (4/22 evaluable patients), comprising three partial responses (two in classic Hodgkin lymphoma post-allogeneic stem cell transplantation, one in angioimmunoblastic T-cell lymphoma) and one complete response (follicular lymphoma), with an additional nine patients achieving durable stable disease [1]. Tumour reduction was observed in 63% of lymphoma patients on standard CT imaging. These responses occurred in a population with a median of 4 prior lines of therapy. The maximum tolerated dose was established at 20 mg BID (5 days every 21 days), with the most common grade 3–4 adverse events being neutropenia (17%), thrombocytopenia (11%), and neutropenic fever (2%) across 133 treatment cycles [1]. The subsequent phase 2a expansion study confirmed this tolerability profile in 47 patients and demonstrated lymphoma responses in Hodgkin lymphoma, T-cell lymphoma, and follicular lymphoma, with an overall response rate of 17% and disease stabilisation in 52% [2]. While cross-trial comparisons are inherently limited, these monotherapy response rates in heavily pre-treated lymphoma populations are broadly comparable to those reported for entinostat (ORR ~8–10% in relapsed/refractory Hodgkin lymphoma) and are distinguished by responses observed across multiple lymphoma subtypes within a single phase I study [3].

relapsed lymphoma Hodgkin lymphoma T-cell lymphoma HDAC monotherapy phase I clinical trial

CXD101 (Zabadinostat) – Prioritised Research and Industrial Application Scenarios Based on Differentiated Evidence


Translational Immuno-Oncology: HDACi–Checkpoint Inhibitor Combination Studies in MSS Colorectal and Other Immunologically Cold Tumours

CXD101 is the most clinically advanced class I HDAC inhibitor for combination with anti-PD-1 therapy in MSS colorectal cancer. The CAROSELL phase II data (9% ORR, 48% DCR, median OS 7.0 months) provide a clinical benchmark absent for entinostat, mocetinostat, or chidamide in this indication [1]. Preclinical evidence demonstrating CXD101-mediated MHC class I/II upregulation, increased tumour-infiltrating CD8⁺ T lymphocytes, and synergy with anti-PD-1/anti-CTLA4 supports mechanistic rationale for further combination exploration in MSS CRC, hepatocellular carcinoma, and other checkpoint-inhibitor-resistant solid tumours [2].

Epigenetic Immunology: Investigating HDAC-Dependent Adaptive Immune Priming Mechanisms In Vivo

CXD101 is uniquely positioned as the only class I HDAC inhibitor with published evidence of systemic adaptive immune regulation in healthy animals—including enhanced antigen-specific CD8⁺ T-cell responses and augmented humoral immunity (increased COVID-19 neutralising antibodies via Tfh and GC B-cell activation) [1]. This makes CXD101 the preferred tool compound for studies dissecting HDAC-dependent immune priming, vaccine adjuvant mechanisms, or autoimmune disease models where class II HDAC-sparing selectivity is essential to avoid confounding effects on tubulin acetylation or inflammatory cytokine networks [2].

Haematological Malignancy Research: Monotherapy and Combination Studies in T-Cell and Hodgkin Lymphoma

With EU orphan drug designation for peripheral T-cell lymphoma [1] and phase I/IIa monotherapy activity demonstrated across Hodgkin lymphoma, angioimmunoblastic T-cell lymphoma, and follicular lymphoma (ORR 17–18%, tumour reduction in 63% of lymphoma patients) [2], CXD101 is a clinically de-risked class I HDAC inhibitor for lymphoma research. Its intermittent oral dosing schedule (20 mg BID, 5 days q21d) and well-characterised safety profile (grade 3–4 neutropenia 17%, thrombocytopenia 11%) provide a practical framework for preclinical combination studies with proteasome inhibitors, immunomodulatory agents, or cellular therapies in lymphoid malignancies .

Biomarker-Driven HDAC Inhibitor Research: HR23B and Beyond

CXD101 development incorporated a prospective HR23B biomarker stratification strategy in the phase 2a solid tumour cohort, representing one of the few systematic attempts at predictive biomarker evaluation for an HDAC inhibitor [1]. Although HR23B expression did not predict response in this study, the biomarker-driven trial design and availability of immunohistochemistry protocols and scoring methodologies provide a valuable research framework. Researchers interested in identifying and validating novel HDAC inhibitor sensitivity biomarkers can leverage the existing HR23B data and trial infrastructure to design follow-up studies with refined biomarker hypotheses [2].

Quote Request

Request a Quote for CXD101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.